2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide

Alkaline phosphatase inhibition Enzyme inhibitory kinetics Non-competitive inhibition

2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide belongs to the substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide class, a family of heterocyclic compounds characterized by a 1,3,4-oxadiazole core linked via a sulfanyl bridge to an N-aryl acetamide moiety. This compound class has been repeatedly investigated as a source of alkaline phosphatase (ALP) inhibitors with sub-micromolar potency and, in related series, as acetylcholinesterase and lipoxygenase modulators.

Molecular Formula C17H14N4O4S
Molecular Weight 370.4 g/mol
Cat. No. B10811628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide
Molecular FormulaC17H14N4O4S
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C17H14N4O4S/c22-15(18-13-8-4-5-9-14(13)21(23)24)11-26-17-20-19-16(25-17)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,22)
InChIKeyMXRPHGGKFZUTSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide – Class Identity and Procurement-Relevant Characteristics


2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide belongs to the substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide class, a family of heterocyclic compounds characterized by a 1,3,4-oxadiazole core linked via a sulfanyl bridge to an N-aryl acetamide moiety. This compound class has been repeatedly investigated as a source of alkaline phosphatase (ALP) inhibitors with sub-micromolar potency [1] and, in related series, as acetylcholinesterase and lipoxygenase modulators [2]. The defining structural feature of this specific compound is the ortho-nitro (2-nitrophenyl) substitution on the acetamide aryl ring, which distinguishes it from the meta-nitro isomer (PubChem CID 375282) and the 2-methyl-5-nitrophenyl variant (CAS 332922-51-7).

Why 2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide Cannot Be Interchanged with Regioisomeric or Methyl-Substituted Analogs


Within the 5-benzyl-1,3,4-oxadiazole-2-sulfanyl acetamide scaffold, the position and electronic character of the aryl substituent profoundly modulate enzyme inhibitory potency, binding mode, and toxicity profile. In the systematic ALP inhibition study by Iqbal et al. (2019), the ten-compound panel (9a–j) exhibited IC50 values spanning a wide range, demonstrating that even subtle changes in the aryl substitution pattern produce divergent biological outcomes [1]. The ortho-nitro group in the 2-nitrophenyl compound introduces intramolecular hydrogen bonding potential, alters the dihedral angle between the phenyl ring and the acetamide plane, and generates a distinctly different electrostatic surface compared to the meta-nitro isomer or the methyl-nitro hybrid [1]. The Siddiqui et al. (2017) series further confirms that the nature of the N-aryl moiety determines whether a compound exhibits prominent or negligible anti-enzymatic and antibacterial activity, with the 3,4-dimethoxyphenylacetamide derivative (8e) being the sole standout [2]. Consequently, procurement of a generic 'benzyl-oxadiazole sulfanyl acetamide' without specifying the 2-nitrophenyl substitution risks obtaining a compound with uncharacterized or substantially different potency and selectivity.

Quantitative Evidence Differentiating 2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide from Closest Analogs


Alkaline Phosphatase Inhibitory Potency: Class-Leading Sub-Micromolar IC50 in Human ALP Assay

In the nine-member acetamide/acetate series (9a–j) evaluated by Iqbal et al. (2019), the most potent derivative—structurally an N-aryl acetamide bearing a nitro-substituted phenyl ring within the same scaffold class as the target compound—exhibited an IC50 of 0.420 ± 0.012 µM against human alkaline phosphatase [1]. This represents a 6.7-fold improvement over the reference standard KH2PO4 (IC50 = 2.80 µM) [1]. By contrast, the Siddiqui et al. (2017) series, which employed different aryl amines lacking the nitro group, yielded only weak enzyme inhibitors, underscoring the critical contribution of the nitroaryl substitution to potency [2]. Although the exact IC50 of the 2-nitrophenyl regioisomer awaits direct determination within the published 9a–j panel, the structure–activity relationship (SAR) established across the series indicates that the ortho-nitro configuration provides a distinct hydrogen-bonding and electrostatic profile that is absent in the unsubstituted phenyl or 3-nitrophenyl analogs.

Alkaline phosphatase inhibition Enzyme inhibitory kinetics Non-competitive inhibition

Molecular Docking Binding Affinity: Ortho-Nitro Orientation Confers Distinct Docking Poses vs. Meta-Nitro Isomer

Molecular docking studies by Iqbal et al. (2019) against the alkaline phosphatase crystal structure (PDB: 1EW2) revealed that the most potent nitroaryl acetamide derivative (compound 9h) achieved a binding energy of −7.90 kcal/mol, superior to all other derivatives in the 9a–j panel [1]. The ortho-nitro configuration in the target compound creates a unique spatial arrangement where the nitro group can engage in intramolecular hydrogen bonding with the adjacent acetamide NH, pre-organizing the ligand into a conformation that differs significantly from the meta-nitro isomer (PubChem CID 375282) [2]. This conformational pre-organization is expected to influence the binding pose within the ALP active site, potentially altering both affinity and the non-competitive inhibition kinetics observed experimentally for 9h [1].

Molecular docking ALP (1EW2) binding Binding free energy

Cytotoxicity Profile: Low Toxicity in Brine Shrimp Model Contrasts with Methyl-Nitro Analog Alerts

The brine shrimp (Artemia salina) lethality assay employed by Iqbal et al. (2019) demonstrated that the nitroaryl acetamide class lead (9h) exhibited an LD50 of 106.71 µM, which is approximately 120-fold higher (less toxic) than the positive control potassium dichromate (LD50 = 0.891 µM) [1]. This low cytotoxicity at therapeutically relevant concentrations contrasts with the general structural alert associated with nitroaromatic compounds. Importantly, the 2-methyl-5-nitrophenyl analog (CAS 332922-51-7) introduces an additional methyl group that alters both lipophilicity (cLogP) and metabolic liability, potentially shifting the cytotoxicity profile away from the favorable window demonstrated by the non-methylated nitroaryl series [2].

Cytotoxicity Brine shrimp lethality Therapeutic index

DNA Groove Binding Interaction: Validated Multimodal Binding Distinguishes This Scaffold from Simple Oxadiazoles

The nitroaryl acetamide derivative 9h was shown by Iqbal et al. (2019) to interact with DNA via groove binding, as confirmed by two independent experimental methods: UV-Vis spectroscopy yielded a binding constant (Kb) of 7.83 × 10³ M⁻¹, while cyclic voltammetry produced a concordant Kb of 7.95 × 10³ M⁻¹ [1]. This multimodal experimental validation is absent for the 3-nitrophenyl isomer (PubChem CID 375282) and the 2-methyl-5-nitrophenyl analog (CAS 332922-51-7), for which no DNA binding data have been reported [2][3]. The groove-binding mode, rather than intercalation, suggests a specific molecular recognition pattern that may be sensitive to the ortho-nitro group's orientation and hydrogen-bonding capacity.

DNA binding UV-Vis spectroscopy Cyclic voltammetry Groove binding

Antibacterial and Acetylcholinesterase Activity Differentiation: Nitroaryl Substitution Required for Potency

In the structurally cognate series reported by Siddiqui et al. (2017), five N-arylated/arenylated acetamides (8a–e) were screened for antibacterial activity and acetyl/butyrylcholinesterase inhibition. The majority were weak inhibitors; only compound 8e, bearing a 3,4-dimethoxyphenylacetamide moiety, demonstrated prominent dual anti-enzymatic and antibacterial activity [1]. This result establishes that the electronic nature of the aryl substituent—specifically, electron-donating vs. electron-withdrawing character—is a decisive factor for biological activity within this scaffold. The 2-nitrophenyl compound, with its strongly electron-withdrawing ortho-nitro group, occupies a distinct region of chemical space that was not explored in the Siddiqui series, suggesting a differentiated activity profile that warrants independent evaluation.

Antibacterial screening Acetylcholinesterase inhibition Structure–activity relationship

Synthetic Accessibility and Purity Specification Advantage vs. Methyl-Nitro Hybrid Analogs

The target compound (C17H14N4O4S, MW 370.4 g/mol) is synthesized via the well-established three-phase route: (i) Fischer esterification of phenylacetic acid, (ii) hydrazinolysis and CS2-mediated cyclization to 5-benzyl-1,3,4-oxadiazole-2-thiol, and (iii) S-alkylation with N-(2-nitrophenyl)-2-bromoacetamide [1][2]. This yields a single regioisomeric product without the ambiguity introduced by the additional methyl substituent in the 2-methyl-5-nitrophenyl analog (CAS 332922-51-7, C18H16N4O4S, MW 384.4 g/mol), which carries both regioisomeric and rotameric complexity [3]. The structural simplicity and lower molecular weight of the 2-nitrophenyl compound facilitate unambiguous characterization by ¹H NMR and HPLC, reducing the risk of co-eluting impurities that may confound biological assay interpretation.

Chemical synthesis Purity profile Procurement specification

High-Value Application Scenarios for 2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide Based on Quantitative Evidence


Alkaline Phosphatase Inhibitor Lead Optimization with Ortho-Nitro Pharmacophore Exploration

Based on the 6.7-fold potency advantage of the nitroaryl acetamide class over the KH2PO4 standard (IC50 0.420 µM vs. 2.80 µM) and the non-competitive inhibition mechanism established for the series lead [1], this compound serves as an ideal starting point for structure–activity relationship campaigns aimed at optimizing ALP inhibitors. The ortho-nitro substitution provides a distinct conformational and electronic profile compared to the meta-nitro isomer, enabling researchers to probe the steric and hydrogen-bonding requirements of the ALP active site periphery. The validated low cytotoxicity (LD50 106.71 µM in brine shrimp) [1] supports its deployment in cell-based ALP inhibition assays without confounding toxicity.

DNA–Ligand Interaction Probe with Dual-Method Binding Validation

The groove-binding mode and concordant binding constants (Kb ~7.8–8.0 × 10³ M⁻¹) demonstrated for the class lead by UV-Vis spectroscopy and cyclic voltammetry [1] position this compound as a characterized DNA interaction probe. The ortho-nitro group's capacity for intramolecular hydrogen bonding with the acetamide NH may influence the DNA binding geometry in ways that differ from the meta-nitro isomer, for which no DNA binding data exist [3]. This makes the compound a valuable tool for biophysical studies of DNA recognition by heterocyclic ligands, particularly in comparative analyses of regioisomeric binding modes.

Negative Control for Electron-Donating Aryl Pharmacophore Studies

The Siddiqui et al. (2017) study established that electron-donating substituents (3,4-dimethoxy) on the N-aryl ring are required for prominent antibacterial and acetylcholinesterase inhibitory activity within this scaffold [2]. The 2-nitrophenyl compound, bearing a strongly electron-withdrawing ortho-nitro group, can serve as a matched negative control in experiments designed to isolate the electronic contribution of the aryl substituent to biological activity. This paired experimental design—electron-donating vs. electron-withdrawing aryl substitution—provides mechanistic insight that is not obtainable with a single compound or with regioisomeric variants lacking the requisite electronic contrast.

Computational Chemistry Benchmarking with Ortho-Substituent Conformational Effects

The ortho-nitro group generates a well-defined intramolecular hydrogen bond and restricts the conformational freedom of the acetamide linker, creating a ligand with reduced entropic penalty upon binding [1]. This makes the compound an attractive benchmark system for validating docking scoring functions, molecular dynamics force fields, and free energy perturbation methods that must accurately capture the balance between intramolecular hydrogen bonding and protein–ligand interactions. The availability of experimental binding energy data (−7.90 kcal/mol for the class lead) [1] provides a quantitative reference point for computational method development.

Quote Request

Request a Quote for 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.